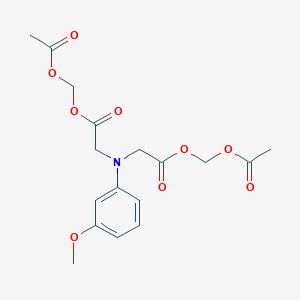

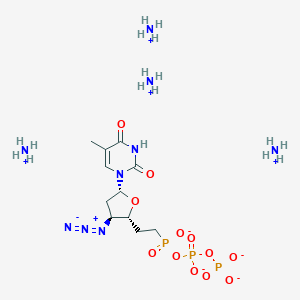

![molecular formula C18H22N4O6 B136896 5,10-Dimethoxy-2,7-bis(methoxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione CAS No. 143430-33-5](/img/structure/B136896.png)

5,10-Dimethoxy-2,7-bis(methoxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione

Overview

Description

5,10-Dimethoxy-2,7-bis(methoxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as DMQX and is a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is an important neurotransmitter receptor in the brain. In

Scientific Research Applications

DMQX has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to be a potent antagonist of the NMDA receptor, which is involved in a variety of physiological processes, including learning and memory. DMQX has been used to study the role of the NMDA receptor in various neurological disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease. It has also been used to study the effects of drugs that act on the NMDA receptor.

Mechanism Of Action

DMQX acts as a non-competitive antagonist of the NMDA receptor, which means that it binds to a different site on the receptor than the neurotransmitter glutamate. This results in the inhibition of the receptor's activity, which can have a variety of effects on neuronal function. DMQX has been shown to block the NMDA receptor-mediated excitatory postsynaptic potential (EPSP) in the hippocampus, which is a region of the brain involved in learning and memory.

Biochemical And Physiological Effects

DMQX has a variety of biochemical and physiological effects, including the inhibition of the NMDA receptor-mediated EPSP, the reduction of glutamate release, and the inhibition of calcium influx into neurons. DMQX has also been shown to have anti-convulsant effects in animal models of epilepsy. Additionally, DMQX has been shown to have neuroprotective effects in animal models of ischemia and traumatic brain injury.

Advantages And Limitations For Lab Experiments

DMQX has several advantages for lab experiments, including its potency and selectivity for the NMDA receptor. It is also relatively stable and can be stored for long periods of time. However, DMQX has several limitations, including its complex synthesis method and its potential for off-target effects. Additionally, DMQX can be toxic at high concentrations, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of DMQX, including the development of more selective NMDA receptor antagonists, the investigation of the effects of DMQX on other neurotransmitter systems, and the exploration of its potential therapeutic applications in neurological disorders. Additionally, there is a need for further research into the safety and toxicity of DMQX, particularly in the context of long-term use.

properties

CAS RN |

143430-33-5 |

|---|---|

Product Name |

5,10-Dimethoxy-2,7-bis(methoxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione |

Molecular Formula |

C18H22N4O6 |

Molecular Weight |

390.4 g/mol |

IUPAC Name |

5,10-dimethoxy-2,7-bis(methoxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione |

InChI |

InChI=1S/C18H22N4O6/c1-21-9(7-25-3)19-13-11(17(21)23)15(27-5)14-12(16(13)28-6)18(24)22(2)10(20-14)8-26-4/h7-8H2,1-6H3 |

InChI Key |

VDTGBENZKXRGPG-UHFFFAOYSA-N |

SMILES |

CN1C(=NC2=C(C1=O)C(=C3C(=C2OC)C(=O)N(C(=N3)COC)C)OC)COC |

Canonical SMILES |

CN1C(=NC2=C(C1=O)C(=C3C(=C2OC)C(=O)N(C(=N3)COC)C)OC)COC |

synonyms |

Pyrimido[4,5-g]quinazoline-4,9-dione, 3,8-dihydro-5,10-dimethoxy-2,7-bis(methoxymethyl)-3,8-dimethyl- |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

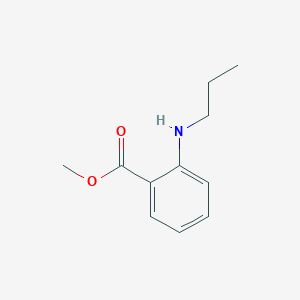

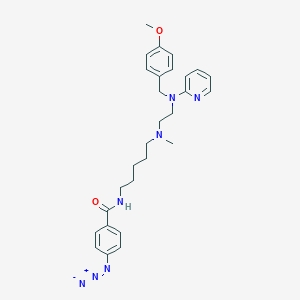

![7-Ethoxy-4,5-dihydroisoxazolo[5,4-f]quinoline](/img/structure/B136824.png)

![2-[3-Amino-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B136830.png)

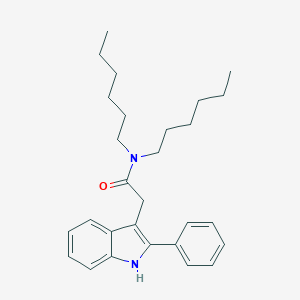

![2-[(1-Benzylpiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;chloride](/img/structure/B136834.png)

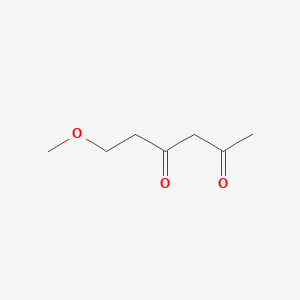

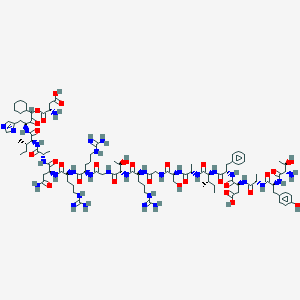

![[(2R,5S)-5-(6-amino-5-fluoro-2,4-dioxo-1H-pyrimidin-3-yl)-1,3-oxathiolan-2-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid](/img/structure/B136840.png)

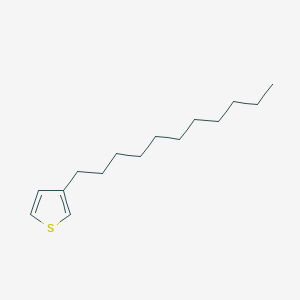

![(3S,8S,9S,10R,13R,14S,17R)-3-[12-(3-iodophenyl)dodecoxy]-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B136845.png)